
Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is a chemical compound belonging to the phenethylamine class. It is structurally related to dopamine, a major human neurotransmitter, with methoxy groups replacing the hydroxy groups at the 3 and 4 positions . This compound is also closely related to mescaline, a well-known psychoactive substance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine (a related compound) was performed by Pictet and Finkelstein, starting from vanillin . The synthetic route involves multiple steps:
- Vanillin to 3,4-Dimethoxybenzaldehyde (veratraldehyde)
- 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxycinnamic acid
- 3,4-Dimethoxycinnamic acid to 3,4-Dimethoxyphenylpropionic acid
- 3,4-Dimethoxyphenylpropionic acid to 3,4-Dimethoxyphenylpropionamide
- 3,4-Dimethoxyphenylpropionamide to 3,4-Dimethoxyphenethylamine
A shorter synthesis was later provided by Shulgin and Shulgin .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are typically synthesized using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- undergoes various chemical reactions, including:
- Oxidation : This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Common reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution : This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
- Oxidation : Potassium permanganate, chromium trioxide
- Reduction : Lithium aluminum hydride, sodium borohydride
- Substitution : Catalysts such as palladium on carbon, specific solvents like dimethylformamide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- has several scientific research applications:
- Chemistry : Used as a precursor in the synthesis of various organic compounds.
- Biology : Studied for its potential effects on neurotransmitter systems.
- Medicine : Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
- Industry : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, the compound can increase the levels of neurotransmitters such as dopamine and serotonin in the brain . This action is similar to that of other MAO inhibitors used in the treatment of depression and other neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3,4-Dimethoxyphenethylamine : An analogue of dopamine with methoxy groups replacing the hydroxy groups at the 3 and 4 positions .
- Mescaline : A psychoactive compound with a similar structure, having an additional methoxy group at the 5 position .
- 3,4,5-Trimethoxyphenethylamine : Another related compound with three methoxy groups on the phenyl ring .
Uniqueness: Phenethylamine, 3,4-dimethoxy-N-(1,5,6-trimethyl-1H-imidazo(4,5-b)pyrazin-2-yl)- is unique due to its specific substitution pattern and its potential as a monoamine oxidase inhibitor. This makes it a valuable compound for research into neurotransmitter systems and potential therapeutic applications.
Propriétés
Numéro CAS |
55635-70-6 |
|---|---|
Formule moléculaire |
C18H23N5O2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,6-trimethylimidazo[4,5-b]pyrazin-2-amine |
InChI |
InChI=1S/C18H23N5O2/c1-11-12(2)21-17-16(20-11)22-18(23(17)3)19-9-8-13-6-7-14(24-4)15(10-13)25-5/h6-7,10H,8-9H2,1-5H3,(H,19,20,22) |
Clé InChI |
HVYNUXBKWKUETH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)N=C(N2C)NCCC3=CC(=C(C=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


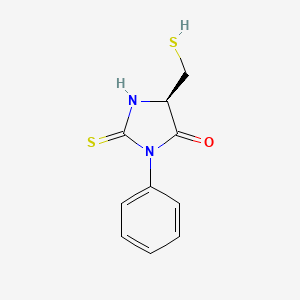
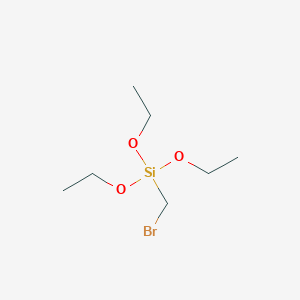
![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)

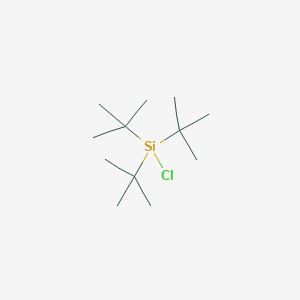
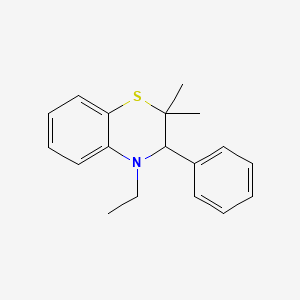
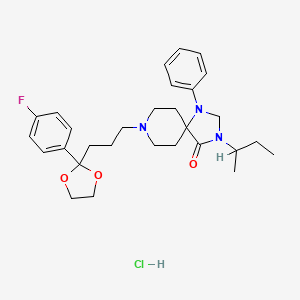
![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)

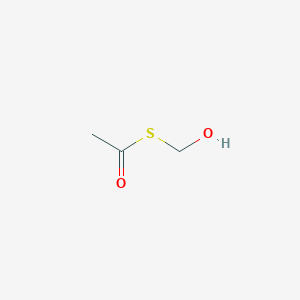
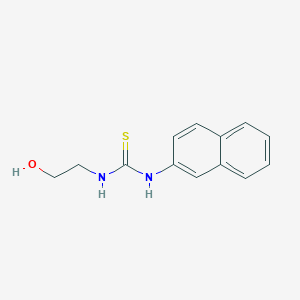
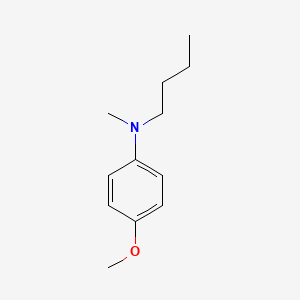
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)
